ruthenium(II)](/img/structure/B15249399.png)
(+)-Dichloro[(4R)-4-(i-propyl)-2-{(R)-2-(diphenylphosphino)ferrocenyl}oxazoline](triphenylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is a complex organometallic compound. It features a ruthenium center coordinated with dichloro ligands, a chiral oxazoline ligand, and a triphenylphosphine ligand. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its chiral properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) typically involves the following steps:
Preparation of the Chiral Oxazoline Ligand: The chiral oxazoline ligand is synthesized from the corresponding amino alcohol and a suitable carboxylic acid derivative under dehydrating conditions.
Formation of the Ruthenium Complex: The chiral oxazoline ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of triphenylphosphine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The resulting complex is purified using chromatographic techniques to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems could be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Ligand substitution reactions can occur, where one or more ligands on the ruthenium center are replaced by other ligands. Common reagents for these reactions include phosphines, amines, and halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Phosphines, amines, halides, and other ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while reduction reactions may yield lower oxidation state complexes or even free ligands.
科学的研究の応用
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity.
Biology: The compound’s chiral properties make it useful in studying biological processes that involve chiral molecules, such as enzyme catalysis and drug interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials, where precise control over molecular chirality is required.
作用機序
The mechanism by which (+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) exerts its effects involves coordination of the ruthenium center with substrates, facilitating various catalytic processes. The chiral oxazoline ligand plays a crucial role in inducing chirality in the reaction products. The molecular targets and pathways involved depend on the specific reactions being catalyzed, but generally involve the activation of substrates through coordination to the ruthenium center.
類似化合物との比較
Similar Compounds
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolinerhodium(II)
- Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineiridium(II)
Uniqueness
(+)-Dichloro(4R)-4-(i-propyl)-2-{®-2-(diphenylphosphino)ferrocenyl}oxazolineruthenium(II) is unique due to its specific combination of ligands and the ruthenium center, which provides distinct catalytic properties. Compared to similar compounds with rhodium or iridium centers, the ruthenium complex often exhibits different reactivity and selectivity, making it valuable for specific catalytic applications.
特性
分子式 |
C46H43Cl2FeNOP2Ru |
|---|---|
分子量 |
915.6 g/mol |
InChI |
InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q;;;;;;+2/p-2/t21-;;;;;;/m0....../s1 |
InChIキー |
RKBAYBDGVOXZHR-FXULVREGSA-L |
異性体SMILES |
CC(C)[C@@H]1CO/C(=C\2/C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)/[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
正規SMILES |
CC(C)C1COC(=C2C=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)[N]1.C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Fe].[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



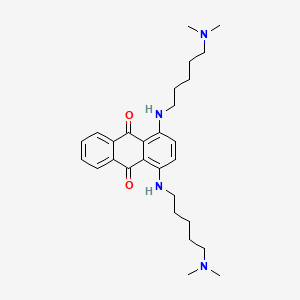
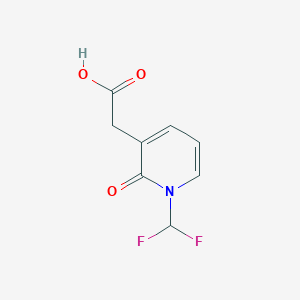
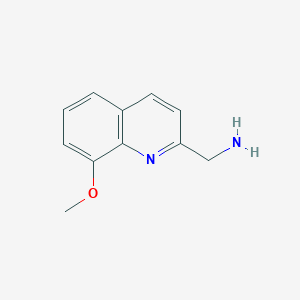
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
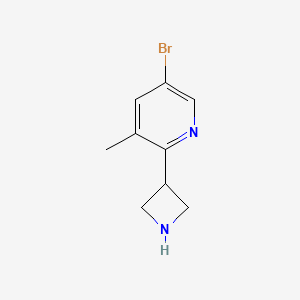


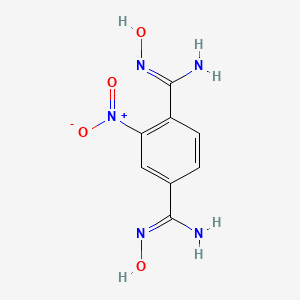
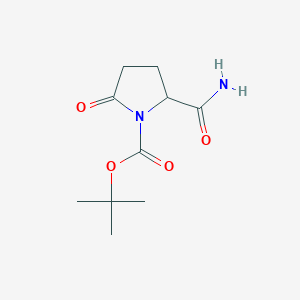
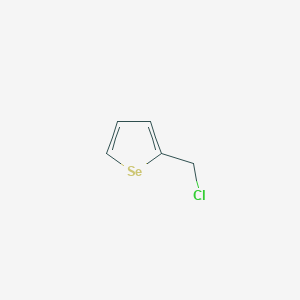
![4-Chloro-1-(2-phenylethyl)imidazo[1,2-a]quinoxaline](/img/structure/B15249396.png)
![Benzyl8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15249398.png)
![8-Fluoro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15249403.png)
